molecular formula C11H11ClN2O2 B1611297 4-Chloro-l-tryptophan CAS No. 52448-14-3

4-Chloro-l-tryptophan

Cat. No.: B1611297
CAS No.: 52448-14-3
M. Wt: 238.67 g/mol
InChI Key: NRTHKYABOMUPSC-QMMMGPOBSA-N
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Description

4-Chloro-l-tryptophan is a halogenated derivative of l-tryptophan, an essential amino acid. The incorporation of a chlorine atom at the 4-position of the indole ring in tryptophan significantly alters its chemical properties and biological activities.

Mechanism of Action

Target of Action

4-Chloro-l-tryptophan primarily targets the C-terminal Binding Proteins (CtBP1/2) . These proteins are oncogenic transcriptional coregulators and dehydrogenases often overexpressed in multiple solid tumors, including breast, colon, and ovarian cancer, and associated with poor survival .

Mode of Action

The compound interacts with its targets by binding to a conserved active site tryptophan (W318/324; CtBP1/2) that is unique among eukaryotic D2-dehydrogenases . This interaction disrupts CtBP oligomerization and transcription coregulatory activities .

Biochemical Pathways

This compound is a derivative of L-tryptophan, an essential amino acid. L-tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . The compound is produced in the tryptophan metabolic pathway , which involves the glycolytic pathway (EMP), pentose phosphate pathway (PPP), and shikimate pathway .

Pharmacokinetics

L-tryptophan, from which it is derived, is known to undergo an extensive and complex metabolism, resulting in many bioactive molecules acting in various organs through different action mechanisms .

Result of Action

The result of this compound’s action is the disruption of CtBP oligomerization and transcription coregulatory activities . This disruption can lead to changes in the expression of genes responsible for apoptosis, metastasis-associated epithelial–mesenchymal transition, and genes that promote migratory and invasive properties of cancer cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s fluorescence signals can be enhanced directly and in the cellular environment when coordinated with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a fluorogenic reagent . Furthermore, the compound’s action can be influenced by the presence of other microorganisms, as seen in its role in bacterial signaling .

Biochemical Analysis

Biochemical Properties

4-Chloro-l-tryptophan interacts with various enzymes, proteins, and other biomolecules. It has been shown to be a substrate for aromatic l-amino acid decarboxylase (AADC), an enzyme involved in the synthesis of monoamine neurotransmitters . The interaction between this compound and AADC is crucial for the production of various aromatic biogenic amines .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is involved in the kynurenine pathway of tryptophan metabolism, which plays a significant role in various neurological and immunological disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the kynurenine pathway, where it interacts with enzymes such as indoleamine 2,3 dioxygenase (IDO) and tryptophan 2,3 dioxygenase (TDO) .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that liver cells pre-incubated with a similar compound, DL-6-chlorotryptophan, become less sensitive to tryptophan-mediated inhibition of gluconeogenesis . This suggests that this compound may have similar temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the kynurenine pathway of tryptophan metabolism . This pathway is crucial for the production of several bioactive compounds that play central roles in physiology and pathophysiology .

Transport and Distribution

It is known that tryptophan and its derivatives are transported via specific transporters

Subcellular Localization

It is known that tryptophan decarboxylase, an enzyme that interacts with tryptophan and its derivatives, is a cytosolic enzyme

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-l-tryptophan typically involves the halogenation of l-tryptophan. One common method is the use of flavin-dependent halogenases, which can selectively introduce halogen atoms into specific positions on the indole ring. For example, the enzyme RebH from Lechevalieria aerocolonigenes can be used to catalyze the chlorination of l-tryptophan in the presence of a suitable cofactor .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. Corynebacterium glutamicum, for instance, has been engineered to express halogenase genes, enabling the production of halogenated tryptophan derivatives from glucose and other simple substrates .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-l-tryptophan can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products, such as indole-3-acetaldehyde.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-acetaldehyde, while substitution reactions can produce various functionalized indole derivatives .

Scientific Research Applications

4-Chloro-l-tryptophan has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-l-tryptophan is unique due to its specific halogenation pattern, which can confer distinct chemical reactivity and biological activity compared to other halogenated tryptophan derivatives. Its selective interaction with certain enzymes and receptors makes it a valuable tool in biochemical and pharmacological research .

Properties

IUPAC Name

(2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTHKYABOMUPSC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555059
Record name 4-Chloro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52448-14-3
Record name 4-Chloro-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52448-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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